molecular formula C24H26O2 B14741939 2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol CAS No. 6265-46-9

2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol

Cat. No.: B14741939
CAS No.: 6265-46-9
M. Wt: 346.5 g/mol
InChI Key: ZWZHTSWRPYHCGO-UHFFFAOYSA-N
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Description

2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol is an organic compound with a complex structure, featuring two phenylpropan-2-yl groups attached to a benzene ring with hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol typically involves the Friedel-Crafts alkylation reaction. This reaction uses chloroacetone and benzene in the presence of an aluminum chloride catalyst . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization and distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(2-phenylpropan-2-yl)benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The phenylpropan-2-yl groups contribute to the compound’s lipophilicity, affecting its solubility and distribution in different environments .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

6265-46-9

Molecular Formula

C24H26O2

Molecular Weight

346.5 g/mol

IUPAC Name

2,5-bis(2-phenylpropan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C24H26O2/c1-23(2,17-11-7-5-8-12-17)19-15-22(26)20(16-21(19)25)24(3,4)18-13-9-6-10-14-18/h5-16,25-26H,1-4H3

InChI Key

ZWZHTSWRPYHCGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2O)C(C)(C)C3=CC=CC=C3)O

Origin of Product

United States

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